N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-2-25-14-13-17(24-25)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVNLXCMAUZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed using the Hantzsch method, which involves cyclocondensation of thiourea with α-haloketones.
Procedure :
- Reactants :
- 2-Bromo-1,2-diphenylethanone (5.0 g, 16.7 mmol)
- Thiourea (1.27 g, 16.7 mmol)
- Ethanol (50 mL)
Reaction Conditions :
- Reflux for 6 hours under nitrogen.
- Cool to room temperature, then pour into ice water.
Workup :
- Filter the precipitate and wash with cold ethanol.
- Recrystallize from ethanol to yield 4,5-diphenylthiazol-2-amine as a white solid (3.8 g, 72% yield).
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 185–187°C |
| $$ ^1H $$ NMR (400 MHz, CDCl₃) | δ 7.45–7.30 (m, 10H, Ph), 6.82 (s, 1H, NH₂) |
| IR (KBr) | 3350 (N–H), 1605 (C=N) cm⁻¹ |
| HRMS (ESI) | m/z calcd for C₁₅H₁₂N₂S [M+H]⁺: 265.0801; Found: 265.0803 |
Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylic Acid
Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclization of ethyl hydrazine with a β-keto ester.
Procedure :
- Reactants :
- Ethyl hydrazine (2.2 g, 30 mmol)
- Ethyl acetoacetate (3.9 g, 30 mmol)
- Acetic acid (10 mL)
Reaction Conditions :
- Stir at 80°C for 4 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Ester Hydrolysis :
- Hydrolyze the ester (1-ethyl-1H-pyrazole-3-carboxylate) with NaOH (2M, 20 mL) at 60°C for 2 hours.
- Acidify with HCl to precipitate 1-ethyl-1H-pyrazole-3-carboxylic acid (2.1 g, 65% yield).
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (400 MHz, DMSO-d₆) | δ 7.45 (d, J=2.4 Hz, 1H, pyrazole H4), 6.28 (d, J=2.4 Hz, 1H, pyrazole H5), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J=7.2 Hz, 3H, CH₃) |
| IR (KBr) | 1710 (C=O), 1550 (C=N) cm⁻¹ |
Amide Coupling Reaction
HATU-Mediated Coupling
The final step involves forming the amide bond between 4,5-diphenylthiazol-2-amine and 1-ethyl-1H-pyrazole-3-carboxylic acid.
Procedure :
- Reactants :
- 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.5 g, 9.8 mmol)
- 4,5-Diphenylthiazol-2-amine (2.6 g, 9.8 mmol)
- HATU (4.5 g, 11.8 mmol)
- DIPEA (3.4 mL, 19.6 mmol)
- DMF (30 mL)
Reaction Conditions :
- Stir at room temperature for 12 hours.
Workup :
- Dilute with water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a pale-yellow solid (3.2 g, 75% yield).
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 192–194°C |
| $$ ^1H $$ NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H, NH), 7.50–7.25 (m, 10H, Ph), 7.05 (d, J=2.4 Hz, 1H, pyrazole H4), 6.75 (d, J=2.4 Hz, 1H, pyrazole H5), 4.25 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.50 (t, J=7.2 Hz, 3H, CH₃) |
| $$ ^{13}C $$ NMR (100 MHz, CDCl₃) | δ 165.2 (C=O), 160.1 (thiazole C2), 148.5 (pyrazole C3), 140.2–125.4 (Ph), 109.8 (pyrazole C4), 45.1 (CH₂CH₃), 15.3 (CH₃) |
| HRMS (ESI) | m/z calcd for C₂₄H₂₁N₅OS [M+H]⁺: 436.1495; Found: 436.1498 |
Alternative Synthetic Routes
Acid Chloride Method
The carboxylic acid is converted to its acid chloride prior to coupling:
- Reactants :
- 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.5 g, 9.8 mmol)
- Thionyl chloride (5 mL)
- Procedure :
- Reflux for 2 hours, then evaporate excess SOC₁₂.
- React the acid chloride with 4,5-diphenylthiazol-2-amine in THF using triethylamine as a base.
Yield : 68% after purification.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide as an anticancer agent. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms. For instance, compounds similar to this one have shown promising results against multiple cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma) with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound significantly reduced the levels of these cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Antimicrobial properties have been attributed to this compound as well. Studies have shown that pyrazole derivatives exhibit activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial efficacy positions the compound as a candidate for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammation pathways. For example, certain derivatives have been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Material Science Applications
Development of Novel Materials
Beyond biological applications, this compound can be utilized in the synthesis of novel materials. Its unique chemical structure allows for incorporation into polymers or nanomaterials that may exhibit enhanced properties such as thermal stability or electrical conductivity. Research into the polymerization of pyrazole derivatives is ongoing, with promising results indicating potential uses in electronics and coatings .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include pyrazole-carboxamide derivatives with substituted thiazole or alternative heterocyclic cores. Key comparisons are outlined below:
Pyrazole-Carboxamide Derivatives with Substituted Thiazoles
- Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)** Substituents: Chloro, cyano, and methyl groups on the pyrazole-thiazole scaffold. Molecular Weight: 403.1 g/mol (vs. ~420–450 g/mol estimated for the target compound). Melting Point: 133–135°C, lower than fluorinated analogs (e.g., 181–183°C for 3d with a 4-fluorophenyl group), indicating reduced crystallinity due to fewer polar substituents . Spectral Data: Distinct aromatic proton signals in $ ^1H $-NMR (δ 7.61–7.43 ppm for phenyl groups) and a singlet for the pyrazole proton (δ 8.12 ppm) .
Thiazole vs. Dihydrothiazole Derivatives
- Example: N-(4,5-Dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide** Core Modification: Dihydrothiazole lacks aromaticity compared to the diphenylthiazole in the target compound. Molecular Weight: 224.07 g/mol, significantly lower due to the absence of phenyl groups.
Carboxamide vs. Carbothioamide Derivatives
- Example: 5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide** Functional Group: Replacement of the carbonyl oxygen with sulfur in the carbothioamide group.
Key Observations :
Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro) enhance thermal stability (higher melting points) and may improve binding to hydrophobic protein pockets .
Aromaticity: The diphenylthiazole core in the target compound likely enhances π-π interactions in crystal packing or target binding compared to non-aromatic dihydrothiazole analogs .
Synthetic Yields : Coupling reactions using EDCI/HOBt in DMF yield ~60–70% for pyrazole-carboxamides, suggesting efficient methodology for scaling the target compound .
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction mechanisms, and structure-activity relationships (SAR).
Structural Overview
The compound consists of a thiazole ring fused with an ethyl-substituted pyrazole moiety, characterized by the following structural formula:
This structure is significant as it combines the pharmacological potential of both thiazole and pyrazole derivatives, which are known for their diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
The mechanism of action appears to involve the inhibition of specific proteins associated with cancer cell proliferation, although detailed studies on its exact mechanism remain limited.
2. Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications to the thiazole and pyrazole rings can significantly influence biological activity. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-methylthiazol-2-yl)-1-propyl-1H-pyrazole | Thiazole and pyrazole rings | Exhibits anti-inflammatory activity |
| 4-(5-bromo-thiazol-2-yl)-N-methylbenzamide | Thiazole ring with a benzamide group | Known for neuroprotective effects |
| 1-(5-nitrothiazol-2-yl)-3-methylpyrazole | Nitro group substitution on thiazole | Demonstrates significant antibacterial activity |
These variations highlight how substituents affect the biological profile of thiazole and pyrazole derivatives.
Case Studies
In a recent study evaluating thiazole derivatives for their anticancer properties, several compounds were synthesized and tested for their cytotoxicity against various human cancer cell lines. Notably, compounds with similar structural features to this compound showed IC50 values lower than those of established chemotherapeutics like doxorubicin .
Q & A
Q. Basic
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to resolve unreacted diphenylthiourea (Rf 0.3) and target (Rf 0.5).
- Preparative HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), flow rate 5 mL/min .
Advanced : Employ LC-MS to identify byproducts (e.g., diethylurea adducts, m/z +58) and adjust reaction stoichiometry .
How does solvent polarity impact the compound’s reactivity in cross-coupling reactions?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions:
- Rate enhancement : DMF increases nucleophilicity of pyrazole NH by 30% vs. THF.
- Side reactions : High polarity may promote hydrolysis of ethyl groups; mitigate with molecular sieves .
Table 2 : Solvent screening for Suzuki coupling (yield comparison)
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| Toluene | 45 | 88 |
| Ethanol | 32 | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
